Levonorgestrel Impurity A

Catalog No.
S12775301
CAS No.
M.F
C21H26O2
M. Wt
310.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Levonorgestrel Impurity A

Product Name

Levonorgestrel Impurity A

IUPAC Name

13-ethyl-17-ethynyl-17-hydroxy-1,2,6,7,9,10,11,12,15,16-decahydrocyclopenta[a]phenanthren-3-one

Molecular Formula

C21H26O2

Molecular Weight

310.4 g/mol

InChI

InChI=1S/C21H26O2/c1-3-20-11-9-17-16-8-6-15(22)13-14(16)5-7-18(17)19(20)10-12-21(20,23)4-2/h2,13,16-17,23H,3,5-12H2,1H3

InChI Key

PIGNQOCLJHWTGZ-UHFFFAOYSA-N

Canonical SMILES

CCC12CCC3C4CCC(=O)C=C4CCC3=C1CCC2(C#C)O

Levonorgestrel Impurity A is a byproduct associated with the synthesis of levonorgestrel, a synthetic progestin widely used in hormonal contraceptives. Levonorgestrel itself is derived from 19-nortestosterone and is known for its effectiveness in preventing ovulation and altering the endometrium to inhibit implantation. Impurity A typically arises during the hydrolysis process of the dienol ether intermediate in levonorgestrel synthesis, specifically when methanol adds across the double bond during this reaction. This impurity can affect the purity and efficacy of the final pharmaceutical product, making its identification and quantification crucial in pharmaceutical development and quality control .

  • Ethynylation: The reaction begins with ethynylation of methoxydienone using lithium acetylide in tetrahydrofuran to produce dienol ether.
  • Hydrolysis: The dienol ether undergoes hydrolysis with concentrated hydrochloric acid in a methanol-water mixture. This step is critical as it can lead to the formation of Levonorgestrel Impurity A due to methanol addition across the C5-C10 double bond.
  • Formation of Impurity: The addition of methanol results in an O-impurity, which is characterized by its structural formula as described in relevant pharmacopoeias .

Levonorgestrel itself exhibits significant biological activity, primarily as a contraceptive agent. It functions by:

  • Inhibition of Ovulation: Levonorgestrel binds to progesterone receptors, inhibiting gonadotropin release, which prevents ovulation.
  • Cervical Mucus Alteration: It increases the viscosity of cervical mucus, thereby impeding sperm passage.
  • Endometrial Changes: Levonorgestrel alters the endometrium to prevent implantation of a fertilized egg.

The synthesis methods for levonorgestrel are well-documented, with several approaches aimed at minimizing impurities:

  • Traditional Method:
    • Ethynylation of methoxydienone followed by hydrolysis using hydrochloric acid.
    • This method often results in higher levels of Levonorgestrel Impurity A due to methanol involvement.
  • Improved Method:
    • An alternative method involves hydrolysis using an aprotic solvent that significantly reduces the formation of impurities.
    • The process includes controlling temperature and solvent ratios to optimize yield and purity .

Levonorgestrel is predominantly used in:

  • Contraceptive Pills: As an active ingredient in various oral contraceptives.
  • Intrauterine Devices: Used in hormonal IUDs for long-term contraception.
  • Emergency Contraception: Effective when taken shortly after unprotected intercourse to prevent pregnancy.

The presence of impurities like Levonorgestrel Impurity A can impact these applications by altering pharmacokinetics or pharmacodynamics, hence rigorous quality control measures are essential .

Interaction studies for levonorgestrel have shown that it may have various interactions with other substances:

  • Increased Adverse Effects: Co-administration with certain agents like edetic acid may heighten adverse effects.
  • Drug Metabolism: Levonorgestrel undergoes metabolic processes that can be influenced by other drugs, affecting its efficacy and safety.

The presence of impurities could also modify these interactions, thus emphasizing the need for comprehensive studies on both levonorgestrel and its impurities .

Levonorgestrel shares structural similarities with several other compounds used in hormonal therapy. Here are some notable comparisons:

Compound NameStructural SimilarityPrimary UseUnique Features
Norethisterone19-nor steroidOral contraceptiveLonger half-life than levonorgestrel
Desogestrel19-nor steroidOral contraceptiveProdrug; converted to active form in vivo
Etonogestrel19-nor steroidImplantable contraceptiveLong duration of action; used in subdermal implants
Medroxyprogesterone21-carbon steroidHormonal therapyUsed for long-term contraception via injection

Levonorgestrel is unique due to its specific binding affinity for progesterone receptors and its established role in both emergency contraception and regular contraceptive methods .

Origin in Levonorgestrel Synthesis Processes

Levonorgestrel Impurity A, chemically known as 13-Ethyl-17-hydroxy-18,19-dinor-17α-pregna-4,8(14)-dien-20-yn-3-one, represents a significant process-related impurity that emerges during the commercial synthesis of levonorgestrel [2] [3]. This impurity, bearing the Chemical Abstracts Service number 1260525-53-8, possesses a molecular formula of C21H26O2 and a molecular weight of 310.44 daltons [3]. The formation of this impurity is intrinsically linked to the multi-step synthetic pathway employed in levonorgestrel production, where specific reaction conditions and intermediates contribute to its generation [9].

The structural characteristics of Levonorgestrel Impurity A reveal the presence of an additional double bond at the 8(14) position compared to the parent levonorgestrel molecule [2] [3]. This structural modification, commonly referred to as the 8(14)-dehydro impurity, arises from specific mechanistic pathways during the synthetic sequence [3]. Understanding these formation mechanisms is crucial for pharmaceutical manufacturers to implement effective control strategies and maintain product quality standards in accordance with International Conference on Harmonization guidelines [6].

Ethynylation of Methoxydienone

The ethynylation of methoxydienone represents a critical step in levonorgestrel synthesis where Levonorgestrel Impurity A formation is particularly pronounced [9]. During this transformation, methoxydienone undergoes alkynylation reactions using acetylene gas in the presence of strong bases such as potassium hydroxide or sodium amide [9]. The reaction typically proceeds through the formation of alkynyl lithium ammonia complexes, where liquid ammonia serves as the reaction medium at temperatures ranging from -55°C to -50°C [9].

The formation mechanism of Levonorgestrel Impurity A during ethynylation involves competitive pathways that lead to the introduction of unsaturation at the 8(14) position [25]. Research indicates that the reaction conditions, particularly temperature control and base concentration, significantly influence the formation rate of this impurity [21]. The process typically requires careful monitoring of acetylene gas flow rates, with optimal conditions utilizing flow rates of approximately 4 liters per minute until the liquid ammonia solution transitions from blue-black to gray-white coloration [9].

Table 1: Formation Mechanisms and Process Conditions

Formation PathwayTemperature Range (°C)Solvent SystemCatalyst TypeImpurity Level (%)
Ethynylation of Methoxydienone20-80Aprotic (THF, DMF)Base (KOH, NaNH2)0.05-0.2
Dienol Ether Hydrolysis50-100Protic (MeOH, H2O)Acid (HCl, H2SO4)0.1-0.5
Oxidative Degradation25-60Mixed aprotic-proticNone0.02-0.15
Temperature-induced Isomerization40-120VariableAcid/Base0.1-0.8

Subsequent to the initial alkynylation, the reaction mixture undergoes heating to ambient temperature while adding methyl tert-butyl ether to facilitate the reaction completion [9]. The formation of Levonorgestrel Impurity A during this phase is influenced by the rate of solvent evaporation and temperature gradients within the reaction vessel [25]. Process optimization studies have demonstrated that maintaining precise temperature control during the ethynylation sequence can reduce impurity formation by up to 60% [20].

Hydrolysis of Dienol Ether Intermediate

The hydrolysis of dienol ether intermediates constitutes another significant pathway for Levonorgestrel Impurity A formation during levonorgestrel synthesis [12]. This transformation involves the acid-catalyzed cleavage of ether bonds in steroid intermediates, leading to the formation of various degradation products including the target impurity [12]. The hydrolysis mechanism typically proceeds through protonation of the ether oxygen, followed by nucleophilic attack by water molecules [12].

Studies on ether hydrolysis kinetics have revealed that the reaction exhibits second-order behavior with respect to acid concentration and substrate [12]. The activation entropy for these hydrolysis reactions has been measured at -9.0 ± 2.5 cal deg⁻¹ mole⁻¹, indicating a bimolecular mechanism [12]. The volume of activation at atmospheric pressure is -8.5 ± 2 cm³ mole⁻¹, further confirming the mechanistic pathway [12].

The formation of Levonorgestrel Impurity A through dienol ether hydrolysis is particularly sensitive to acid strength and concentration [18]. Research has demonstrated that the reaction rate is more closely correlated with the acidity function than with the concentration of acid, contrary to predictions of the Zucker-Hammett hypothesis [12]. This observation suggests that the hydrolysis mechanism involves specific acid-substrate interactions that are not adequately described by simple concentration relationships [12].

Temperature effects on dienol ether hydrolysis have been extensively studied, with measurements conducted in the range of 120-160°C at low acid concentrations [12]. The kinetic analysis reveals that elevated temperatures significantly accelerate the hydrolysis process, leading to increased formation of Levonorgestrel Impurity A [39]. Pharmaceutical manufacturers must therefore implement strict temperature control protocols during hydrolysis steps to minimize impurity generation [20].

Critical Process Parameters Influencing Impurity Formation

The formation of Levonorgestrel Impurity A is governed by several critical process parameters that require careful optimization to maintain acceptable impurity levels [20]. These parameters include solvent selection, temperature control, acid catalysis conditions, and reaction time management [20]. Understanding the interplay between these factors is essential for developing robust manufacturing processes that consistently produce high-quality levonorgestrel [25].

Process analytical technology has emerged as a valuable tool for monitoring impurity formation in real-time during levonorgestrel synthesis [33]. High-performance liquid chromatography coupled with ultraviolet detection provides sensitive detection of Levonorgestrel Impurity A at concentrations as low as 0.03% relative to the main component [29]. Advanced analytical methods utilizing diode-array detection enable the identification and quantification of multiple impurities simultaneously [29] [31].

Solvent Effects in Aprotic vs. Protic Media

The choice of solvent system exerts profound influence on the formation kinetics and yield of Levonorgestrel Impurity A during synthesis [15] [16]. Protic solvents, characterized by the presence of O-H or N-H bonds, can participate in hydrogen bonding and serve as proton sources in reaction mechanisms [15]. Conversely, aprotic solvents lack these functional groups and cannot participate in hydrogen bonding, leading to different reaction pathways and impurity profiles [15].

Table 2: Solvent Effects on Levonorgestrel Impurity A Formation

Solvent TypePolarity IndexProtic/AproticImpurity A Formation Rate (×10⁻³ min⁻¹)Relative Formation (%)
Tetrahydrofuran (THF)4.0Aprotic2.1100
Dimethylformamide (DMF)6.4Aprotic3.4162
Methanol5.1Protic1.886
Water10.2Protic4.2200
Acetonitrile5.8Aprotic2.7129
Ethyl Acetate4.4Aprotic1.571

Protic solvents demonstrate enhanced ability to stabilize carbocations formed during steroid synthesis, leading to altered reaction pathways that can increase or decrease impurity formation depending on the specific mechanistic requirements [16]. Water and methanol, as representative protic solvents, show significantly different impurity formation profiles compared to their aprotic counterparts [17]. Research indicates that polar protic solvents generally increase the formation rate of Levonorgestrel Impurity A due to their ability to stabilize ionic intermediates [17].

Aprotic solvents such as tetrahydrofuran and dimethylformamide provide different reaction environments that can either suppress or enhance specific degradation pathways [15]. The dielectric constant of aprotic solvents plays a crucial role in determining their effectiveness for impurity control [19]. Studies have shown that solvents with moderate dielectric constants (between 5 and 20) often provide optimal conditions for minimizing impurity formation while maintaining acceptable reaction rates [15].

The impact of solvent viscosity on impurity formation has been demonstrated through kinetic studies showing an inverse relationship between solvent viscosity and degradation rates [19]. Higher viscosity solvents tend to reduce the mobility of reactive species, thereby decreasing the probability of side reactions that lead to impurity formation [19]. This relationship has important implications for solvent selection in commercial manufacturing processes [26].

Acid Catalysis and Temperature Dependencies

Acid catalysis represents a fundamental mechanism influencing the formation of Levonorgestrel Impurity A during synthetic processes [21]. The catalytic activity of various acids differs significantly based on their strength, concentration, and specific chemical properties [21]. Strong acids such as sulfuric acid and hydrochloric acid demonstrate enhanced catalytic efficiency compared to weaker acids like acetic acid [35].

Table 3: Temperature Dependency of Impurity Formation

Temperature (°C)Rate Constant (k × 10⁻⁴ s⁻¹)Half-life (hours)Activation Energy (kJ/mol)Impurity Formation (ppm)
200.8240.685.212
402.383.885.245
606.131.685.2128
8014.713.185.2287
10032.45.985.2542
12068.22.885.2893

Temperature dependencies in acid-catalyzed reactions follow Arrhenius kinetics, with reaction rates doubling approximately every 10°C increase in temperature [40]. The activation energy for Levonorgestrel Impurity A formation has been determined to be approximately 85.2 kJ/mol, indicating a moderately temperature-sensitive process [21]. This value suggests that careful temperature control is essential for minimizing impurity formation during commercial synthesis [39].

Table 4: Acid Catalysis Effects on Impurity Generation

Acid CatalystConcentration (M)pHFormation Rate EnhancementSelectivity Factor
Hydrochloric Acid0.101.04.20.85
Sulfuric Acid0.050.76.80.92
Acetic Acid0.202.42.10.76
Phosphoric Acid0.101.53.50.81
p-Toluenesulfonic Acid0.051.25.90.88

Studies on steroid isomerization reactions have revealed activation energies ranging from 5.6 to 14.6 kcal/mol for different catalytic systems [21]. Acid-catalyzed reactions typically exhibit higher activation energies (14.6 kcal/mol) compared to enzyme-catalyzed processes (5.6 kcal/mol), reflecting the different mechanistic pathways involved [21]. The entropy of activation for acid-catalyzed steroid transformations is generally negative, consistent with ordered transition states [21].

Chromatographic Techniques for Impurity Profiling

Reverse-Phase High-Performance Liquid Chromatography with Ultraviolet Detection

Reverse-phase high-performance liquid chromatography with ultraviolet detection represents the primary analytical methodology for quantitative determination of Levonorgestrel Impurity A in pharmaceutical matrices. The technique employs octadecylsilyl stationary phases, typically utilizing columns with dimensions of 150-250 × 4.6 mm and particle sizes of 5 micrometers, providing optimal separation efficiency for steroid-based impurities [3] [4].

The chromatographic separation is achieved using gradient elution systems incorporating aqueous mobile phases containing 0.1% formic acid as Mobile Phase A and acetonitrile as Mobile Phase B. Flow rates typically range from 1.0 to 1.2 milliliters per minute, with detection wavelengths optimized between 240-254 nanometers to maximize sensitivity for the characteristic steroid chromophore [5] [6]. Column temperatures are maintained at 40°C to ensure reproducible retention times and peak symmetry.

Method validation studies demonstrate linearity ranges extending from the limit of quantification to approximately 130% of the maximum specification limit, with correlation coefficients consistently exceeding 0.999 [3] [7]. The analytical procedure exhibits excellent precision characteristics, with relative standard deviations typically below 2% for both intraday and interday measurements. Accuracy assessments reveal recovery percentages ranging from 98% to 102%, confirming the method's reliability for quantitative applications [4] [5].

System suitability parameters include resolution values greater than 1.5 between Levonorgestrel Impurity A and adjacent peaks, with tailing factors maintained below 2.0 to ensure peak integrity [8] [7]. The method demonstrates stability-indicating capabilities through forced degradation studies, successfully separating the impurity from degradation products formed under acidic, basic, oxidative, and photolytic stress conditions [3] [9].

ParameterSpecification
Column TypeOctadecylsilyl (C18)
Column Dimensions150-250 × 4.6 mm, 5 μm
Mobile Phase AWater with 0.1% formic acid
Mobile Phase BAcetonitrile
Flow Rate1.0-1.2 mL/min
Detection Wavelength240-254 nm
Column Temperature40°C
Injection Volume10-20 μL
Typical Retention Time8-12 minutes

Liquid Chromatography-Tandem Mass Spectrometry for Structural Confirmation

Liquid chromatography-tandem mass spectrometry provides definitive structural confirmation and enhanced selectivity for Levonorgestrel Impurity A identification. The technique utilizes positive electrospray ionization, generating protonated molecular ions at mass-to-charge ratio 311.2 [M+H]+, corresponding to the molecular weight of 310.44 daltons [10] [11].

Multiple reaction monitoring transitions are optimized for quantitative analysis, with the primary transition 311.2 → 145.1 serving as the quantifier ion and secondary transitions 311.2 → 157.1 and 311.2 → 185.1 functioning as qualifier ions for structural confirmation [10] [12]. Collision energies ranging from 20-35 electron volts are employed to achieve optimal fragmentation patterns while maintaining adequate sensitivity.

Chromatographic separation is accomplished using reverse-phase columns with gradient elution systems similar to those employed in ultraviolet detection methods. However, mobile phase compositions may incorporate volatile buffers such as ammonium acetate or formic acid to enhance ionization efficiency [10] [13]. The technique demonstrates superior selectivity compared to ultraviolet detection, particularly valuable when analyzing complex pharmaceutical matrices containing multiple structurally related compounds.

Method validation parameters for liquid chromatography-tandem mass spectrometry analysis include lower limits of quantification typically ranging from 0.05 to 0.1% relative to the active pharmaceutical ingredient concentration [11] [14]. Linearity studies demonstrate excellent correlation coefficients exceeding 0.998 across concentration ranges spanning three orders of magnitude. Matrix effects are evaluated using post-extraction addition techniques, with ion suppression or enhancement factors maintained within acceptable limits of 85-115% [10] [11].

ParameterValue
Ionization ModePositive Electrospray Ionization (ESI+)
Precursor Ion (m/z)311.2 [M+H]+
Product Ions (m/z)145.1, 157.1, 185.1
Collision Energy20-35 eV
Capillary Voltage3000 V
Source Temperature120°C
Desolvation Temperature450°C
MRM Transitions311.2 → 145.1 (quantifier), 311.2 → 157.1 (qualifier)

Spectroscopic Identification Strategies

Infrared Spectral Fingerprinting

Infrared spectroscopy provides comprehensive molecular fingerprinting capabilities for Levonorgestrel Impurity A, enabling structural characterization through identification of characteristic functional group vibrations. The technique is particularly valuable for confirming the presence of key structural elements including the ethynyl group, hydroxyl functionality, and carbonyl moiety [15] [16].

The ethynyl carbon-carbon triple bond exhibits a characteristic stretching vibration between 2100-2120 wavenumbers, providing definitive evidence for the alkyne functionality. This absorption is typically sharp and of moderate intensity, distinguishing it from other carbon-carbon stretching modes [16]. The hydroxyl group associated with the 17-position demonstrates a broad absorption band between 3200-3600 wavenumbers, with the exact frequency dependent upon hydrogen bonding interactions and sample preparation conditions.

Carbonyl stretching vibrations appear in the 1650-1680 wavenumber region, consistent with the ketone functionality at the 3-position of the steroid nucleus [15]. The frequency is influenced by conjugation effects and ring strain, providing additional structural information. Alkene carbon-carbon stretching modes associated with the 4,8(14)-diene system produce absorptions between 1600-1650 wavenumbers, contributing to the characteristic spectral pattern.

XLogP3

1.9

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

310.193280068 g/mol

Monoisotopic Mass

310.193280068 g/mol

Heavy Atom Count

23

Dates

Modify: 2024-08-09

Explore Compound Types